1-(4-chlorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-chlorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group, a trifluoromethylphenyl group, and a dihydroimidazole ring.
Preparation Methods
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the 4-chlorobenzenesulfonyl intermediate: This can be achieved through the sulfonylation of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile.
Introduction of the trifluoromethylphenyl group: This step involves the reaction of the intermediate with a trifluoromethylphenyl derivative under appropriate conditions.
Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediate to form the dihydroimidazole ring, often using a base or acid catalyst under controlled temperature and pressure conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process .
Chemical Reactions Analysis
1-(4-chlorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural features
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Disruption of cellular processes: It may interfere with key cellular processes, such as DNA replication or protein synthesis, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
1-(4-chlorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and reactivity.
Sulfonyl imidazoles: These compounds share the sulfonyl and imidazole groups and are studied for their diverse chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2S2/c18-14-5-7-15(8-6-14)27(24,25)23-10-9-22-16(23)26-11-12-1-3-13(4-2-12)17(19,20)21/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEBOUMLXDYIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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